2-(2-Chloro-6-fluorophenyl)-2,2-difluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

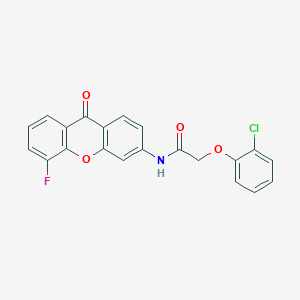

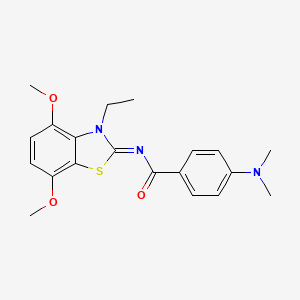

2-(2-Chloro-6-fluorophenyl)-2,2-difluoroacetic acid is a chemical compound that is part of a broader class of fluorine-containing molecules. These compounds are of significant interest in the field of organic chemistry due to their potential applications in pharmaceuticals and agrochemicals. The presence of fluorine atoms in the molecular structure often imparts unique physical and chemical properties, which can be advantageous in various chemical reactions and applications.

Synthesis Analysis

The synthesis of fluorine-containing compounds, such as 2-(2-Chloro-6-fluorophenyl)-2,2-difluoroacetic acid, can be achieved through Reformatskii-type reactions. Chlorodifluoroacetic acid serves as a promising starting material for these syntheses, offering a cost-effective alternative to the more expensive bromodifluoroacetic acid . The Reformatskii-Claisen reaction, in particular, has been utilized to transform allyl chlorodifluoroacetate into 2,2-difluoro-4-pentenoic acid, demonstrating the versatility of chlorodifluoroacetic acid derivatives in generating useful fluorine-containing synthetic building blocks .

Molecular Structure Analysis

The molecular structure of fluorine-containing compounds like 2-(2-Chloro-6-fluorophenyl)-2,2-difluoroacetic acid is characterized by the presence of fluorine atoms, which can significantly influence the physical and chemical properties of the molecule. For instance, 2-fluoro-2-phenylacetic acid, a related compound, has been synthesized and used as a chiral derivatizing agent. The configurational determination of this compound and its derivatives can be analyzed using 19F NMR chemical shifts, which are highly sensitive to structural effects .

Chemical Reactions Analysis

The chemical reactivity of 2-(2-Chloro-6-fluorophenyl)-2,2-difluoroacetic acid and its derivatives is influenced by the presence of fluorine atoms. These atoms can affect the acidity, reactivity, and overall stability of the molecule. The Reformatskii-type reactions mentioned earlier are an example of how these compounds can be manipulated to create new molecules with desirable properties for further applications .

Physical and Chemical Properties Analysis

Fluorine atoms in the structure of compounds like 2-(2-Chloro-6-fluorophenyl)-2,2-difluoroacetic acid contribute to unique physical and chemical properties. These properties include altered acidity, increased lipophilicity, and the potential for strong hydrogen bonding. The physical properties such as boiling point, melting point, and solubility are also affected by the incorporation of fluorine atoms. The chemical shifts observed in 19F NMR spectroscopy provide insights into the electronic environment of the fluorine atoms and can be correlated with structural parameters, offering a deeper understanding of the molecule's behavior .

Scientific Research Applications

Chemical Synthesis and Intermediates

- Fluorinated acetic acids undergo typical carboxylic acid reactions and are used in the synthesis of other complex molecules. For instance, 2-chloro-2,2-difluoroacetic acid is used as a starting material in a multi-step synthesis of 3,3-difluoropyrrolidine hydrochloride, a key synthon in the creation of biologically active compounds (Wei, Makowski, & Rutherford, 2012).

- The presence of the fluorine atom imparts unique reactivity patterns to these molecules, making them valuable in the synthesis of novel compounds, such as various fluorophenyl-aryl/cyclopropyl-1,3,4-oxadiazoles with insecticidal activities (Shi, Qian, Song, Zhang, & Li, 2000).

Material Science

- The thermal stability and reactivity of fluorinated esters, derived from fluorinated acetic acids, are explored for potential applications in electrolytes for lithium metal anode cells, highlighting their promise in battery technology (Yamaki, Yamazaki, Egashira, & Okada, 2001).

Environmental Studies

- The decomposition products of fluorinated acetic acids, especially when used in industrial applications or consumer products, are analyzed for environmental impact. For example, thermolysis of fluoropolymers can release compounds like trifluoroacetate, which might contribute to environmental contamination (Ellis, Mabury, Martin, & Muir, 2001).

Biochemical Research

- Fluorinated acetic acids are used in the synthesis of intermediate compounds that serve as key components in drugs, herbicides, and other biologically active substances, as seen in the synthesis of novel copolymers with specific properties (Kharas et al., 2015).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a pharmaceutical compound, the mechanism of action would be how it interacts with biological systems . Without specific information on the intended use of “2-(2-Chloro-6-fluorophenyl)-2,2-difluoroacetic acid”, it’s challenging to provide a detailed mechanism of action.

Safety and Hazards

properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-2,2-difluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-4-2-1-3-5(10)6(4)8(11,12)7(13)14/h1-3H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTZCAVROIRKHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(C(=O)O)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-6-fluorophenyl)-2,2-difluoroacetic acid | |

CAS RN |

1547837-22-8 |

Source

|

| Record name | 2-(2-chloro-6-fluorophenyl)-2,2-difluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyridin-2-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2509131.png)

![7-(2-Chloroacetyl)-2-(2,2-difluoroethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2509133.png)

![1-(Chloromethyl)-3-(3-ethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2509137.png)

![N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B2509143.png)

![N-[3-(3-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide](/img/structure/B2509146.png)

![N-(5-chloro-2-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2509148.png)

![3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)